3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14954279
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FN3O |
|---|---|
| Molecular Weight | 205.19 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) |
| Standard InChI Key | MFJPGKGEOWEZOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)C(=O)N)F |
Introduction
Chemical Identity and Structural Features
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide belongs to the class of monosubstituted pyrazoles, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound’s structure features a 4-fluorophenyl group at the pyrazole ring’s third position and a carboxamide moiety at the fifth position. Its molecular formula is C₁₀H₈FN₃O, with a molar mass of 205.19 g/mol.
The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. X-ray crystallography of related pyrazole-carboxamides reveals planar geometries, with hydrogen-bonding interactions facilitated by the carboxamide group .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide typically proceeds via cyclocondensation reactions. A validated route involves:
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Hydrazine formation: Reacting 4-fluorobenzaldehyde with hydrazine hydrate to yield 4-fluorophenylhydrazine.
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Knorr pyrazole synthesis: Condensing the hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.
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Carboxamide introduction: Hydrolysis of the ester group followed by amidation using ammonium chloride or gaseous ammonia .
Key reaction conditions include:
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Temperature: 80–100°C for cyclization
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Catalysts: p-Toluenesulfonic acid (pTSA) for acid-mediated steps
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Solvents: Ethanol/water mixtures for optimal solubility
Industrial-Scale Production
Continuous flow reactors have been adapted for large-scale synthesis, enhancing yield (up to 78%) and purity (>98%). Process intensification techniques reduce reaction times from 12 hours (batch) to 45 minutes (flow) .
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrazole-H4), 7.72–7.68 (m, 2H, aryl-H), 6.47 (s, 2H, NH₂) |
| ¹³C NMR | δ 164.2 (CONH₂), 148.1 (C-F), 139.5 (pyrazole-C5), 115.3 (aryl-C) |
| IR | 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| HRMS | [M+H]⁺ calc. 206.0732, found 206.0735 |
Crystallographic analysis confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.83 Å .
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 methanol/water) shows a retention time of 6.7 minutes with >99% purity. UPLC-MS coupling enables real-time monitoring of synthetic byproducts, notably regioisomeric impurities .
Industrial and Research Applications
Pharmaceutical Intermediate
The carboxamide group serves as a versatile handle for derivatization. Recent patents highlight its use in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antipsychotic candidates.
Material Science
Thin films of pyrazole-carboxamide derivatives exhibit photoluminescent properties (λₑₘ = 450 nm), with potential applications in organic light-emitting diodes (OLEDs).
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